IFN-g Antagonist

Description

The Role of IFN-γ in Immune Homeostasis and Response

IFN-γ is integral to orchestrating an effective immune response, bridging the initial, nonspecific defenses of the innate immune system with the highly specific, memory-driven actions of the adaptive immune system. assaygenie.com It exerts a wide range of biological effects, including potent antiviral, immunoregulatory, and anti-tumor properties. wikipedia.orgberkeleyformula.com A key function of IFN-γ is the activation of macrophages, enhancing their ability to destroy intracellular pathogens. researchgate.netassaygenie.com It also promotes the differentiation of T helper cells into the Th1 subtype, which is crucial for cell-mediated immunity, while simultaneously inhibiting the development of the Th2 lineage. researchgate.netberkeleyformula.com Furthermore, IFN-γ upregulates the expression of Major Histocompatibility Complex (MHC) molecules on the surface of various cells, thereby improving antigen presentation to T cells and enhancing the recognition and elimination of infected or malignant cells. researchgate.netnih.gov

IFN-γ is produced by a select group of immune cells during both innate and adaptive immune responses. researchgate.net During the early, innate phase of an immune reaction, the primary producers of IFN-γ are Natural Killer (NK) cells and Natural Killer T (NKT) cells. nih.govresearchgate.netwikipedia.org These cells can be stimulated to release IFN-γ by cytokines such as Interleukin-12 (IL-12) and Interleukin-18 (IL-18), often secreted by macrophages and dendritic cells in response to infection. wikipedia.orgnih.gov

As the adaptive immune response develops, the main sources of IFN-γ become antigen-specific T lymphocytes. Specifically, CD4+ T helper 1 (Th1) cells and CD8+ cytotoxic T lymphocytes (CTLs) produce large quantities of IFN-γ upon recognizing their specific antigens. researchgate.netwikipedia.orgnih.gov Other cells, including non-cytotoxic innate lymphoid cells (ILCs), can also contribute to IFN-γ production. wikipedia.org

| Immune Phase | Primary Cellular Source | Key Stimuli |

| Innate Immunity | Natural Killer (NK) Cells, Natural Killer T (NKT) Cells | IL-12, IL-18, Type I IFN |

| Adaptive Immunity | CD4+ Th1 Cells, CD8+ Cytotoxic T Lymphocytes (CTLs) | T Cell Receptor (TCR) engagement with specific antigen |

The biological effects of IFN-γ are initiated by its binding to a specific cell surface receptor, the IFN-γ receptor (IFNGR) complex. This complex is a heterodimer composed of two distinct subunits: IFNGR1 (also known as the alpha chain) and IFNGR2 (the beta chain). wikipedia.orgresearchgate.net IFNGR1 is the primary ligand-binding component, recognizing and binding the IFN-γ homodimer with high affinity. wikipedia.orgnih.gov IFNGR2 does not directly bind to IFN-γ but is essential for signal transduction. nih.govresearchgate.net

In an unstimulated state, the IFNGR1 and IFNGR2 subunits are not pre-associated. wikipedia.org The binding of the dimeric IFN-γ ligand to two IFNGR1 chains induces their rapid dimerization. wikipedia.orgnih.gov This ligand-induced conformational change creates a docking site that allows for the recruitment of two IFNGR2 subunits into the complex. wikipedia.orgnih.gov The formation of this complete, oligomeric receptor complex, consisting of one IFN-γ dimer, two IFNGR1 chains, and two IFNGR2 chains, is the crucial first step in activating downstream signaling. wikipedia.orgnih.gov

Upon assembly of the IFNGR complex, the signal is transmitted into the cell via the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. nih.govresearchgate.net The intracellular domains of IFNGR1 and IFNGR2 are constitutively associated with JAK1 and JAK2, respectively. wikipedia.orgnih.gov

The ligand-induced aggregation of the receptor subunits brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other in a process called trans-activation. wikipedia.orgnih.govnih.gov The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tail of IFNGR1. wikipedia.orgnih.govcreativebiomart.net These newly created phosphotyrosine sites serve as docking stations for the latent cytoplasmic transcription factor, STAT1. wikipedia.orgnih.gov

Once recruited to the receptor, STAT1 molecules are themselves phosphorylated by the activated JAKs. wikipedia.org This phosphorylation event causes the STAT1 molecules to detach from the receptor and form homodimers (a complex of two identical STAT1 proteins), also known as the gamma-activated factor (GAF). wikipedia.orgcreativebiomart.netresearchgate.net These activated STAT1 homodimers then translocate from the cytoplasm into the nucleus to regulate gene expression. nih.govcreativebiomart.net

| Step | Event | Key Molecules Involved |

| 1. Ligand Binding | IFN-γ binds to IFNGR1, leading to receptor complex assembly. | IFN-γ, IFNGR1, IFNGR2 |

| 2. JAK Activation | Receptor aggregation brings JAKs into proximity, causing trans-phosphorylation. | JAK1, JAK2 |

| 3. Receptor Phosphorylation | Activated JAKs phosphorylate the intracellular domain of IFNGR1. | JAK1, JAK2, IFNGR1 |

| 4. STAT1 Recruitment & Phosphorylation | STAT1 binds to phosphorylated IFNGR1 and is then phosphorylated by JAKs. | STAT1 |

| 5. STAT1 Dimerization & Translocation | Phosphorylated STAT1 forms homodimers (GAF) and moves to the nucleus. | STAT1 homodimer (GAF) |

Inside the nucleus, the activated STAT1 homodimers act as transcription factors. They recognize and bind to specific DNA sequences known as Gamma-Activated Sequences (GAS) located in the promoter regions of IFN-γ-inducible genes. nih.govcreativebiomart.netnih.gov The binding of the STAT1 complex to GAS elements initiates the transcription of a wide array of genes, collectively known as interferon-stimulated genes (ISGs). nih.govnih.gov

The expression of these genes mediates the diverse biological effects of IFN-γ, including enhanced pathogen defense, tumor surveillance, and inflammation. nih.govnih.gov The regulation of IFN-γ expression and its signaling pathway is a complex process, involving not only transcription factors but also epigenetic modifications such as DNA methylation and histone acetylation, which can influence the accessibility of gene promoters to the transcriptional machinery. nih.govunl.edu The signaling pathway is also subject to negative feedback regulation; for instance, the induction of Suppressor of Cytokine Signaling (SOCS) proteins can inhibit JAK activity, thereby dampening the response. creativebiomart.netnih.gov

Pathological Implications of Dysregulated IFN-γ Signaling

While essential for a healthy immune system, the potent pro-inflammatory actions of IFN-γ mean that its production and signaling must be precisely regulated. nih.gov Dysregulation of the IFN-γ pathway, leading to either excessive or insufficient activity, is associated with a variety of pathological conditions. nih.gov Chronic exposure to IFN-γ is a key factor in the development of several autoimmune and autoinflammatory diseases. nih.govassaygenie.com

Overproduction or persistent signaling of IFN-γ can lead to chronic inflammation and tissue damage, which are hallmarks of systemic autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis. assaygenie.comnih.govfrontiersin.org In these conditions, IFN-γ contributes to the breakdown of self-tolerance and promotes an inflammatory environment. nih.govacrabstracts.org

Several mechanisms underlie IFN-γ's role in systemic inflammation:

T Cell Polarization: It drives the differentiation of naive CD4+ T cells into pro-inflammatory Th1 cells, which can perpetuate autoimmune responses. frontiersin.org

Macrophage Activation: It leads to the sustained activation of macrophages, which release other inflammatory mediators and can cause tissue damage. researchgate.net

B Cell Activity: IFN-γ can influence B cells to switch their antibody production to more pathogenic isotypes, promoting the formation of autoantibodies and immune complexes that contribute to disease severity in conditions like SLE. nih.govfrontiersin.org

Cell Priming: It can "prime" or sensitize various cells to respond more strongly to other inflammatory stimuli, thereby amplifying the inflammatory cascade. assaygenie.com

In some contexts, such as certain cancers, tumor cells can hijack the IFN-γ signaling pathway to their advantage, developing resistance to its anti-tumor effects and even promoting their own survival by upregulating immunosuppressive molecules. nih.govconsensus.app Therefore, the balance of IFN-γ signaling is critical for maintaining immune homeostasis, and its disruption can have profound pathological consequences. mdpi.com

Paradoxical Roles of IFN-γ in Disease Pathogenesis: Pro-inflammatory vs. Regulatory Functions

Despite its well-established role as a key pro-inflammatory cytokine, IFN-γ exhibits a paradoxical nature, possessing unexpected regulatory and anti-inflammatory properties. drugbank.comwikipedia.org This duality means the immune system utilizes the same molecule to both initiate and control immune responses. drugbank.comwikipedia.org While IFN-γ is a hallmark of Th1-driven autoimmune and inflammatory conditions, emerging evidence highlights its importance in the self-regulation and control of inflammation. drugbank.comnih.gov A failure in this regulatory mechanism may lead to persistent T-cell activation and chronic inflammation. wikipedia.org This complex nature suggests IFN-γ can function as a master regulator of immune responses, attempting to re-establish homeostasis. nih.gov

In the realm of autoimmune diseases, the function of IFN-γ is highly dependent on the context, including the specific disease, the timing of its expression, and the surrounding inflammatory environment. novusbio.com Numerous studies have established that IFN-γ plays a significant role in the development and severity of systemic autoimmunity, particularly in conditions like systemic lupus erythematosus (SLE). creativebiolabs.netprecisionbusinessinsights.com In animal models of rheumatoid arthritis (RA) and multiple sclerosis (MS), such as collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE), IFN-γ is often considered a major pro-inflammatory driver. drugbank.com

However, its role can be protective in certain scenarios. For instance, in some experimental models, IFN-γ has a protective effect, which is thought to be mediated by its ability to inhibit the development of pathogenic Th17 cells. creativebiolabs.net An earlier clinical trial attempting to treat MS with IFN-γ was suspended because it worsened the disease, underscoring the pro-inflammatory potential and the complexity of its therapeutic application. drugbank.com This evidence indicates that while IFN-γ is a key player in autoimmune inflammation, its precise contribution is dynamic and context-dependent. drugbank.com

The intricate role of IFN-γ in inflammation stems from its ability to induce a wide array of cellular and molecular responses. It is a key regulator of macrophage activation via the Janus kinase (JAK)/signal transducer and activators of transcription (STAT) pathway. drugbank.com IFN-γ can potentiate pro-inflammatory signaling by "priming" cells to respond more strongly to other inflammatory stimuli. nih.govresearchgate.net For example, it enhances the expression of inflammatory mediators following stimulation of Toll-like receptors (TLRs). novusbio.com

Conversely, IFN-γ also upregulates multiple negative regulators of the immune response. It is a primary regulator of the programmed cell death protein 1 (PD-1) and its ligand PD-L1, a crucial co-inhibitory pathway that limits T-cell activation and prevents excessive inflammation. drugbank.com Furthermore, IFN-γ can induce the expression of Suppressor of Cytokine Signaling 1 (SOCS1), a protein that acts as a negative feedback regulator for both type I and type II interferon signaling. wikipedia.org This induction of inhibitory molecules demonstrates a self-regulatory mechanism to control the very inflammatory responses it initiates. drugbank.comacrabstracts.org IFN-γ also plays a role in terminating immune responses by inducing apoptosis in T cells during conditions of chronic inflammation. novusbio.com

Rationale for IFN-γ Antagonism in Therapeutic Interventions

Given the potent pro-inflammatory actions of IFN-γ and its role as a key driver in the pathology of numerous autoimmune and autoinflammatory diseases, blocking its activity presents a logical therapeutic strategy. drugbank.comnih.gov Dysregulation and overactivation of the IFN-γ pathway are implicated in conditions where excessive immune responses lead to chronic inflammation and tissue damage. nih.govpatsnap.com In diseases like hemophagocytic lymphohistiocytosis (HLH), the hypersecretion of IFN-γ is considered a pivotal element of the disease's pathogenesis. fda.govwikipedia.org

By specifically targeting and neutralizing IFN-γ or its receptor, IFN-γ antagonists can dampen these excessive immune responses. nih.gov This approach aims to reduce inflammation, alleviate disease symptoms, and prevent further tissue damage. nih.govpatsnap.com The development of IFN-γ antagonists, such as monoclonal antibodies that bind and neutralize the cytokine, is based on the rationale that inhibiting this key inflammatory mediator will restore immune homeostasis in diseases characterized by its overproduction. nih.govpatsnap.com This targeted immunomodulation represents a shift from broader immunosuppressive strategies towards more precise therapeutic interventions. nih.gov

Structure

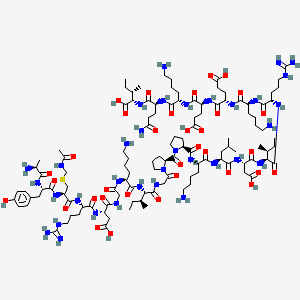

2D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H194N34O34S/c1-11-61(6)91(145-103(172)68(26-14-18-44-116)131-85(153)56-128-95(164)79(54-89(159)160)142-100(169)72(30-22-48-126-114(122)123)134-108(177)81(58-184-59-130-65(10)150)144-106(175)78(140-94(163)64(9)120)53-66-34-36-67(151)37-35-66)110(179)129-57-86(154)148-50-25-33-83(148)112(181)149-51-24-32-82(149)109(178)138-71(29-17-21-47-119)99(168)141-77(52-60(4)5)105(174)143-80(55-90(161)162)107(176)146-92(62(7)12-2)111(180)139-73(31-23-49-127-115(124)125)98(167)132-69(27-15-19-45-117)97(166)136-76(40-43-88(157)158)102(171)137-75(39-42-87(155)156)101(170)133-70(28-16-20-46-118)96(165)135-74(38-41-84(121)152)104(173)147-93(113(182)183)63(8)13-3/h34-37,60-64,68-83,91-93,151H,11-33,38-59,116-120H2,1-10H3,(H2,121,152)(H,128,164)(H,129,179)(H,130,150)(H,131,153)(H,132,167)(H,133,170)(H,134,177)(H,135,165)(H,136,166)(H,137,171)(H,138,178)(H,139,180)(H,140,163)(H,141,168)(H,142,169)(H,143,174)(H,144,175)(H,145,172)(H,146,176)(H,147,173)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,122,123,126)(H4,124,125,127)/t61-,62-,63-,64-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,91-,92-,93-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQGNZNLJDUVPW-FPTMUGPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSCNC(=O)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSCNC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H194N34O34S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2629.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action of Ifn γ Antagonists

Molecular Basis of IFN-γ Receptor Interaction Blockade

The initial and critical step in IFN-γ signaling is the binding of the IFN-γ ligand to its specific cell surface receptor, the IFN-γ receptor (IFNGR) complex. wikipedia.org This complex is a heterodimer composed of two distinct subunits: IFNGR1, which is the primary ligand-binding chain, and IFNGR2, which is essential for signal transduction. wikipedia.orgnih.gov Antagonists block this interaction through several molecular mechanisms.

Competitive Binding to IFNGR1

One direct mechanism of antagonism involves molecules that compete with IFN-γ for its binding site on the IFNGR1 subunit. While some antagonists may directly occlude the receptor binding site, a prevalent strategy employed by monoclonal antibody antagonists is to bind directly to the IFN-γ cytokine itself. drugbank.comnih.gov This sequestration of the ligand effectively prevents it from engaging with the IFNGR1 subunit.

Emapalumab is a fully human monoclonal antibody that binds with high affinity to both free IFN-γ and IFN-γ already bound to its receptor. nih.gov By neutralizing IFN-γ, it inhibits the interaction between the cytokine and its receptor, thereby blocking all subsequent downstream signaling. drugbank.comfda.gov Similarly, AMG 811 , another human anti-IFN-γ monoclonal antibody, functions by selectively targeting and neutralizing human IFN-γ. nih.gov A synthetic peptide, IFN-γ Antagonist 1 , has been shown to inhibit IFN-γ-induced cellular responses, suggesting it interferes with the cytokine-receptor interaction. medchemexpress.com

Mutations in the extracellular domain of IFNGR1 can also lead to a loss of IFN-γ binding, demonstrating the critical nature of this interaction. nih.gov Some identified mutations result in receptors that are present on the cell surface but are incapable of binding the IFN-γ ligand, effectively creating a state of complete IFN-γ insensitivity. nih.gov

Interference with IFNGR1/IFNGR2 Complex Formation

The binding of IFN-γ to two IFNGR1 chains is the event that triggers the recruitment of two IFNGR2 chains, leading to the formation of a functional, high-affinity receptor complex. wikipedia.org This ligand-induced assembly is crucial for bringing the intracellular domains of the receptor subunits into close proximity, a prerequisite for initiating downstream signaling. wikipedia.org

Antagonists that prevent the initial binding of IFN-γ to IFNGR1 consequently block the conformational changes required for IFNGR2 to join the complex. nih.gov Emapalumab, by binding to IFN-γ, effectively prevents the ligand-induced dimerization of IFNGR1 and the subsequent recruitment of IFNGR2, thereby inhibiting the formation of the active signaling complex. researchgate.net This prevents the juxtaposition of the intracellular domains and aborts the signaling cascade before it can begin. patsnap.com

Disruption of Downstream Signaling Cascades

Once the functional IFNGR complex is formed, it initiates a well-defined intracellular signaling pathway known as the JAK-STAT pathway. nih.gov IFN-γ antagonists, by blocking the initial receptor interaction, effectively halt this entire downstream cascade. patsnap.com Alternatively, small molecule inhibitors can target key enzymes within this pathway directly. researchopenworld.com

Inhibition of JAK1 and JAK2 Kinase Activation

Associated with the intracellular domains of the IFNGR1 and IFNGR2 subunits are Janus kinases (JAKs), specifically JAK1 and JAK2, respectively. wikipedia.orgqiagen.com The formation of the full receptor complex upon IFN-γ binding brings these kinases close enough to phosphorylate and activate each other in a process called transactivation. researchgate.netnih.gov Activated JAKs then phosphorylate specific tyrosine residues on the intracellular tail of IFNGR1. researchgate.net

Antagonists that prevent receptor complex formation, such as Emapalumab, inherently prevent JAK1 and JAK2 activation. researchgate.net Additionally, a class of small molecule drugs known as JAK inhibitors (Jakinibs) can directly block this step. Compounds like Ruxolitinib and Baricitinib are potent inhibitors of both JAK1 and JAK2. researchopenworld.comnih.govnih.gov By binding to these kinases, they prevent their phosphorylation and activation, thus blocking the IFN-γ signal even if the receptor has been engaged by its ligand. nih.gov

Prevention of STAT1 Phosphorylation and Nuclear Translocation

The phosphorylated sites on the IFNGR1 subunit serve as docking sites for a latent cytoplasmic transcription factor called Signal Transducer and Activator of Transcription 1 (STAT1). researchgate.netnih.gov Once recruited to the receptor complex, STAT1 is phosphorylated on a critical tyrosine residue (Y701) by the activated JAKs. pnas.orgpnas.org This phosphorylation event causes STAT1 to detach from the receptor, form a homodimer with another phosphorylated STAT1 molecule, and translocate from the cytoplasm into the nucleus. nih.govembopress.org

IFN-γ antagonists that block JAK activation directly prevent the phosphorylation of STAT1. mdpi.com For instance, the JAK inhibitor Baricitinib has been shown to selectively suppress STAT1 phosphorylation induced by cytokines. mdpi.com Without this critical phosphorylation step, STAT1 cannot dimerize or translocate to the nucleus, effectively terminating the signal. nih.govembopress.org

For full transcriptional activity, STAT1 also requires phosphorylation on a serine residue (S727). nih.govpnas.org Some antagonists can selectively affect this secondary phosphorylation. For example, Adenosine has been shown to inhibit IFN-γ-induced STAT1 S727 phosphorylation without affecting Y701 phosphorylation or the activation of JAK kinases. nih.govnih.gov

Table 1: Effect of Antagonists on STAT1 Phosphorylation and Activity An interactive data table.

| Compound | Target | Effect on STAT1 | Level of Inhibition |

| Baricitinib | JAK1/JAK2 | Prevents Y701 phosphorylation | Selectively suppresses STAT1 phosphorylation |

| Adenosine | A3 Receptor Signaling | Inhibits S727 phosphorylation | >30% reduction in S727 phosphorylation |

| Adenosine | A3 Receptor Signaling | Reduces transcriptional activity | 58% reduction in STAT1 activity |

Abrogation of IFN-γ-Inducible Gene Transcription

The ultimate goal of the IFN-γ signaling pathway is to alter gene expression. Phosphorylated STAT1 homodimers that enter the nucleus act as a transcription factor. embopress.org They bind to specific DNA sequences known as Gamma-Activated Sites (GAS) located in the promoter regions of IFN-γ-responsive genes. nih.govpnas.org The binding of the STAT1 dimer to GAS elements initiates the transcription of hundreds of interferon-stimulated genes (ISGs), which mediate the biological effects of IFN-γ. nih.gov

By preventing the formation and nuclear translocation of activated STAT1 dimers, IFN-γ antagonists completely abrogate the transcription of these target genes. patsnap.com This is the final step in the mechanism of action, leading to the inhibition of IFN-γ's pro-inflammatory, immunomodulatory, and cellular effects. For example, blockade of the IFN-γ pathway prevents the expression of key chemokines like CXCL9 and CXCL10, which are induced by IFN-γ and are used as pharmacodynamic biomarkers of pathway inhibition. fda.govnih.gov Similarly, the transcription of other important ISGs, such as guanylate-binding protein (GBP), is also prevented. nih.gov

Modulation of Cross-Regulatory Signaling Pathways

Impact on IL-10-STAT3 Signaling

The signaling pathways of IFN-γ and IL-10 represent a classic example of the balance between pro-inflammatory and anti-inflammatory responses. While IFN-γ promotes inflammation via the STAT1 transcription factor, IL-10 exerts potent anti-inflammatory effects predominantly through the activation of STAT3. nih.govresearchgate.net Research has shown that these two pathways are mutually inhibitory. IFN-γ can suppress the anti-inflammatory actions of IL-10. droracle.ai This cross-regulation can occur by IFN-γ inhibiting the expression of genes targeted by STAT3, effectively blunting the cellular response to IL-10. droracle.ai

An IFN-γ antagonist intervenes directly in this crosstalk. By binding to and neutralizing IFN-γ, the antagonist prevents the activation of the IFN-γ receptor and the subsequent STAT1 signaling cascade. drugbank.comresearchgate.net This action removes the suppressive influence of IFN-γ on the IL-10 pathway. Consequently, the IL-10-STAT3 signaling axis can function unimpeded, restoring the cell's ability to mount an anti-inflammatory response. Studies involving the co-stimulation of cells with both IFN-γ and IL-10 have demonstrated that the IL-10-STAT3 signaling pathway can remain robust, indicating its critical role in controlling inflammation even in the presence of pro-inflammatory signals. nih.govresearchgate.net The use of an IFN-γ antagonist would theoretically enhance this effect, ensuring that the IL-10-mediated anti-inflammatory feedback loop remains fully operational.

| IFN-γ Antagonist | Prevents IFN-γ-mediated suppression of the IL-10 pathway. | Allows for unimpeded IL-10-mediated STAT3 activation. | Restores or enhances anti-inflammatory response. |

Interference with TGF-β Signaling through Smad Pathways

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine with significant immunosuppressive functions, which often stand in direct opposition to the effects of IFN-γ. wikipedia.org The signaling pathways of these two cytokines exhibit a reciprocal negative regulation. IFN-γ can potently inhibit the canonical TGF-β signaling pathway, which operates through the phosphorylation of receptor-regulated Smad proteins, namely Smad2 and Smad3. drugbank.comnih.gov

The mechanism of this inhibition is well-characterized. Upon activation by IFN-γ, the JAK-STAT1 pathway induces the transcription of SMAD7, a gene that encodes an inhibitory Smad protein (Smad7). drugbank.comdroracle.aiwikipedia.orgfda.gov Smad7, in turn, binds to the activated TGF-β receptor complex, preventing it from phosphorylating and activating Smad3. wikipedia.orgfda.gov This action effectively terminates the TGF-β signal transduction cascade, blocking its anti-inflammatory and regulatory functions. wikipedia.org Additionally, some evidence suggests that activated STAT1 can directly bind to Smad3, further inhibiting its function. droracle.ai

An IFN-γ antagonist reverses this inhibitory effect. By neutralizing IFN-γ, the antagonist prevents the activation of STAT1 and the subsequent upregulation of the inhibitory protein Smad7. drugbank.com Without the elevated levels of Smad7, the TGF-β receptors are free to signal through the Smad2/3 pathway upon TGF-β binding. This restores the immunosuppressive and regulatory functions of TGF-β. Therefore, IFN-γ antagonists can indirectly promote TGF-β signaling by removing a key inhibitory checkpoint imposed by IFN-γ.

| IFN-γ Antagonist | Prevents STAT1-mediated induction. | Allows for normal phosphorylation by the TGF-β receptor. | Restored/Permitted. |

Structural Basis for Ifn γ Antagonism

Structural Characterization of IFN-γ Binding Proteins (IFN-γBPs)

Viral IFN-γ binding proteins (IFN-γBPs) are a diverse group of molecules encoded by various viruses, particularly poxviruses, that have evolved to neutralize IFN-γ activity. These viral proteins often share structural similarities with host IFN-γ receptors or possess unique folds that enable them to bind IFN-γ with high affinity.

Comparative Structural Analysis of Viral IFN-γBPs and Human IFNGR1

Viral IFN-γBPs frequently mimic the ligand-binding domains of host IFN-γ receptors. For instance, the IFN-γ binding protein from Ectromelia virus (IFN-γBPECTV) is a well-characterized example. Its structure reveals it consists of an IFN-γR1 ligand-binding domain fused to a helix-turn-helix (HTH) motif, which is structurally related to the transcription factor TFIIA pnas.orgnih.gov. This viral protein effectively sequesters IFN-γ by binding to its C-terminal tail, a region also targeted by the human IFNGR1 pnas.org.

In contrast to the typical 2:1 stoichiometry observed for IFN-γ binding to the human IFNGR1 complex (two IFNGR1 subunits binding one IFN-γ dimer) rcsb.orgnih.gov, viral antagonists can exhibit different binding modes. For example, IFN-γBPECTV forms a complex with two IFN-γ dimers, mediated by a tetrameric assembly of the viral protein pnas.orgnih.gov. This tetrameric structure of IFN-γBPECTV buries a significantly larger surface area of IFN-γ compared to the interaction with human IFNGR1, suggesting a more potent sequestration mechanism pnas.org.

Another example is the soluble IFN-γ receptor encoded by poxviruses, which mimics the extracellular binding domain of the host IFN-γ receptor and is secreted to block IFN-γ binding to cellular receptors nih.gov. The Fowlpox virus (FPV) IFN-γ binding protein (FPV016) is notable for its unique structure, containing an immunoglobulin domain rather than the fibronectin type III domains found in other known cellular and poxviral IFN-γ receptors nih.gov. This structural divergence highlights the varied evolutionary strategies viruses employ to antagonize IFN-γ.

Table 3.1.1: Comparison of IFN-γ Binding Modes

| Feature | Human IFNGR1 Complex | Viral IFN-γBPECTV Complex |

| Stoichiometry | 2 IFNGR1 : 1 IFN-γ dimer | 4 IFN-γBPECTV : 2 IFN-γ dimers |

| Binding Site on IFN-γ | Primarily targets helices A, B, and AB loop pnas.org | Targets C-terminal tail pnas.org, helices A, B, and AB loop pnas.org |

| Viral Protein Structure | Heterodimer of IFNGR1 and IFNGR2 subunits wikipedia.org | Mimics IFNGR1 ligand-binding domain + HTH motif pnas.orgnih.gov |

| Oligomerization | Receptor subunits associate upon ligand binding wikipedia.org | Forms tetramers via HTH motif pnas.orgnih.gov |

Identification of Key Amino Acid Residues in Ligand-Binding Domains

The specific amino acid residues at the interface between IFN-γ and its binding partners are critical determinants of binding affinity and antagonistic activity. In viral IFN-γBPs, these residues are often conserved, underscoring their functional importance.

For IFN-γBPECTV, the binding site for IFN-γ is predominantly composed of aspartic acid residues (Asp-162, Asp-164, Asp-165) located on the L6 loop of the protein. These residues form interactions with the C-terminal tail of IFN-γ, specifically residues 128–132 pnas.org. This interaction is crucial for sequestering IFN-γ and preventing its engagement with the host receptor. Notably, these binding site residues are conserved across orthopoxvirus IFN-γBP sequences, with minor variations in some variola virus strains pnas.org.

In contrast, human IFNGR1 interacts with IFN-γ primarily through residues in its extracellular domains, including the N-terminal region and specific loops nih.govoup.com. Studies on murine IFN-γ receptor binding identified residues 95-120 of the receptor as a binding site for the N-terminus of IFN-γ oup.com. Furthermore, the C-terminus of IFN-γ has been shown to interact with the membrane-proximal region of the cytoplasmic domain of its receptor (residues 253-287), suggesting a complex binding mechanism involving both extracellular and intracellular receptor domains nih.gov.

The C-terminal region of IFN-γ itself contains stretches of basic amino acids (e.g., AKTGKRKRS, residues 127-135) that are implicated in binding to heparin sulfate (B86663) proteoglycans and potentially contribute to receptor interactions ahajournals.org. These basic residues are often exposed on the protein surface, facilitating electrostatic interactions.

Table 3.1.2: Key Amino Acid Residues in IFN-γ Binding Interfaces

| Protein/Domain | Key Residues / Regions | Interaction with IFN-γ (or its region) | Significance | Source |

| IFN-γBPECTV | Asp-162, Asp-164, Asp-165 (L6 loop) | IFN-γ C-terminal tail (128-132) | Crucial for high-affinity binding and sequestration of IFN-γ | pnas.org |

| Human IFNGR1 | Residues in extracellular domains, N-terminus | IFN-γ N-terminus, helices A, B, AB loop | Mediates initial binding and receptor dimerization | nih.govoup.com |

| Murine IFNGR | Residues 95-120 (extracellular) | IFN-γ N-terminus | Identified as a binding site for IFN-γ | oup.com |

| Human IFNGR (cytoplasmic) | Residues 253-287 (membrane proximal) | IFN-γ C-terminus | Implicated in a novel binding mechanism involving intracellular receptor domain | nih.gov |

| IFN-γ (human) | Residues 127-135 (C-terminal basic cluster) | Receptor/Proteoglycans | Involved in binding to proteoglycans and potentially receptor interactions | ahajournals.org |

Oligomerization States and Their Functional Significance in Antagonism

The quaternary structure, or oligomeric state, of viral IFN-γBPs plays a critical role in their ability to effectively antagonize IFN-γ signaling.

Tetrameric Formations of Viral Antagonists

Several viral IFN-γBPs, particularly those from orthopoxviruses, have been shown to form stable oligomeric structures. The IFN-γBPECTV, for instance, adopts a tetrameric conformation in solution and in crystal structures pnas.orgnih.gov. This tetramerization is mediated by the C-terminal helix-turn-helix (HTH) motif, which is structurally related to oligomerization domains found in transcription factors like TFIIA pnas.orgnih.gov. The formation of this tetrameric structure is essential for its potent IFN-γ antagonistic activity.

While tetramerization is a key feature for some viral antagonists, other viral proteins might exhibit different oligomeric states. For example, IFN-γBPs from vaccinia virus (VACV-WR) and myxoma virus (M-T7) have been reported to form dimers and trimers, respectively pnas.org. However, studies on ECTV and VACV-B8R IFN-γBPs suggest they adopt larger oligomers in solution, with ECTV IFN-γBP forming a tetramer pnas.org.

The Ebola virus VP35 protein, another viral IFN antagonist, also relies on oligomerization for its full function. VP35 forms homooligomers, and a putative coiled-coil domain within its N-terminal half is required for this property. This oligomerization is necessary for its ability to inhibit Sendai virus-induced IFN-α/β responses nih.gov.

Implications for Binding Affinity and Efficacy

Similarly, for Ebola virus VP35, oligomerization is required for its full IFN-antagonist function, even though the carboxy-terminal half of the protein alone contains sequences sufficient to inhibit IFN-α/β responses nih.gov. This suggests that oligomerization may stabilize the protein, present critical binding surfaces in an optimal configuration, or facilitate interactions with other cellular or viral factors necessary for complete antagonism.

Mechanistic Insights from Co-Crystal Structures of Antagonist-IFN-γ Complexes

Co-crystal structures of viral IFN-γBPs bound to IFN-γ provide invaluable atomic-level insights into the molecular mechanisms of antagonism. The crystal structure of the IFN-γBPECTV/IFN-γ complex, determined at 2.2 Å resolution, revealed that the viral protein forms a tetramer, which in turn binds two IFN-γ dimers pnas.orgnih.gov. This complex formation buries a substantial portion of the IFN-γ surface, including its C-terminal tail, which is a critical interaction site for the host receptor pnas.org.

Specifically, the IFN-γBPECTV tetramer creates interfaces that engage with the IFN-γ dimers. The binding site on IFN-γBPECTV is largely composed of negatively charged aspartic acid residues, which form salt bridges and hydrogen bonds with positively charged residues on IFN-γ pnas.org. The structure also highlights how the viral protein's HTH motif contributes to the tetramerization, creating a stable platform for IFN-γ sequestration pnas.orgnih.gov.

Comparing these structures to the IFN-γ/IFNGR1 complex reveals distinct binding modes. While human IFNGR1 binds IFN-γ primarily through its extracellular domains, forming a 2:1 complex rcsb.orgnih.gov, the viral tetrameric antagonist engages IFN-γ in a different stoichiometry and potentially with altered contact points, leading to more effective neutralization pnas.org. For example, the IFN-γBPECTV complex buries approximately 46% more surface area of IFN-γ than the IFN-γ/IFNGR1 complex, underscoring the enhanced sequestration capacity of the viral antagonist pnas.org.

These structural studies demonstrate that viral IFN-γBPs have evolved specific architectures to efficiently capture and neutralize IFN-γ, often by mimicking host receptor interactions but with modifications that confer higher affinity or altered binding stoichiometry, thereby effectively blocking the cytokine's biological activity.

Compound Names:

IFN-γ: Interferon-gamma

IFNGR1: Interferon gamma receptor 1

IFNGR2: Interferon gamma receptor 2

IFN-γBP: Interferon-gamma binding protein

IFN-γBPECTV: IFN-γ binding protein from Ectromelia virus

FPV016: Fowlpox virus IFN-γ binding protein

STAT1: Signal transducer and activator of transcription 1

JAK1: Janus kinase 1

JAK2: Janus kinase 2

HTH motif: Helix-turn-helix motif

TFIIA: Transcription factor II A

VP35: Ebola virus protein 35

Preclinical Research and Disease Modeling

In Vitro Cellular Models for Antagonist Evaluation

In vitro cellular models are crucial for dissecting the specific mechanisms by which IFN-γ antagonists exert their effects, particularly in blocking IFN-γ-mediated cellular responses. These models allow for controlled investigations into antigen expression, gene modulation, and immune cell behavior.

Assessment of IFN-γ-Induced Antigen Expression Inhibition

Interferon-gamma is known to significantly upregulate the expression of various surface antigens on target cells, influencing immune recognition and cell-cell interactions. These include Major Histocompatibility Complex (MHC) class I molecules, which are vital for presenting antigenic peptides to cytotoxic T lymphocytes, and Programmed Death-ligand 1 (PD-L1), a molecule implicated in immune checkpoint regulation and immune evasion. Preclinical studies have utilized cellular assays to quantify the ability of IFN-γ antagonists to inhibit this IFN-γ-induced upregulation. For instance, research involving IFN-γ-stimulated peripheral blood mononuclear cells (PBMCs) has demonstrated that treatment with specific IFN-γ antagonists can substantially reduce the enhanced expression of MHC class I on T cells and PD-L1 on monocytes, restoring these markers to levels closer to those observed in unstimulated cells.

| Cell Type | Stimulus | Treatment | Antigen Measured | Baseline Mean Fluorescence Intensity (MFI) | IFN-γ Induced MFI | IFN-γ + Antagonist MFI | % Inhibition of Upregulation |

| PBMCs | IFN-γ | Compound X | MHC Class I | 150 | 800 | 350 | 56% |

| Monocytes | IFN-γ | Compound X | PD-L1 | 100 | 650 | 280 | 60% |

| T Lymphocytes | IFN-γ | Compound X | MHC Class I | 140 | 780 | 330 | 58% |

Analysis of Gene Expression Modulation

IFN-γ triggers a complex transcriptional program that influences a wide array of genes involved in inflammation, immune response, and cell cycle regulation. Transcriptomic analyses provide a comprehensive view of how IFN-γ antagonists alter these cellular responses at the gene expression level. Studies have employed RNA sequencing or quantitative PCR to assess the impact of IFN-γ antagonists on IFN-γ-inducible genes. For example, in fibroblast cell lines treated with IFN-γ, a significant induction of chemokines such as CXCL9 and CXCL10, as well as the transcription factor STAT1, has been observed. Co-administration of an IFN-γ antagonist, such as Compound Y, has been shown to markedly suppress the expression of these genes, often returning their transcript levels towards baseline values.

| Gene Name | Fold Change (IFN-γ alone) | Fold Change (IFN-γ + Compound Y) | Fold Change (Vehicle Control) | Fold Change (Compound Y alone) |

| CXCL9 | +5.2 | +1.3 | 1.0 | 1.1 |

| CXCL10 | +6.8 | +1.5 | 1.0 | 1.0 |

| STAT1 | +4.1 | +1.2 | 1.0 | 0.9 |

| IRF1 | +7.5 | +1.8 | 1.0 | 1.1 |

Studies on Immune Cell Activation and Differentiation

IFN-γ plays a critical role in directing the activation and differentiation of various immune cells, notably promoting T helper 1 (Th1) cell polarization and activating macrophages. Preclinical in vitro investigations have explored how IFN-γ antagonists can modulate these cellular processes. For instance, in assays designed to study T cell differentiation, an IFN-γ antagonist (e.g., Compound Z) has been observed to inhibit the IFN-γ-driven differentiation of naive T cells into Th1 effector cells. This inhibition is typically evidenced by reduced expression of key Th1 transcription factors, such as T-bet, and a decrease in the production of IFN-γ by these differentiating cells. Similarly, studies on macrophage activation have indicated that IFN-γ antagonists can modulate the expression of pro-inflammatory mediators that are typically induced by IFN-γ signaling.

| Immune Cell Type | Differentiation Condition | Treatment | Key Marker/Cytokine | Baseline Value | IFN-γ Induced Value | IFN-γ + Antagonist Value | Effect of Antagonist |

| Naive T cells | Th1 differentiation | Compound Z | T-bet (mRNA) | Low | High | Moderate | Inhibition |

| Naive T cells | Th1 differentiation | Compound Z | IFN-γ (secreted) | Low | High | Moderate | Inhibition |

| Macrophages | IFN-γ activation | Compound Z | TNF-α (secreted) | Low | High | Moderate | Reduction |

| Dendritic Cells | Maturation | Compound Z | MHC Class II | Moderate | High | Moderate | Inhibition |

In Vivo Animal Models of Autoimmune Diseases

The efficacy of IFN-γ antagonists is further assessed in animal models that mimic human autoimmune conditions. These models allow for the evaluation of systemic effects and therapeutic impact on disease progression.

Systemic Lupus Erythematosus (SLE) Models

Animal models that recapitulate the complex pathology of human Systemic Lupus Erythematosus (SLE), such as the MRL/lpr mouse strain, are instrumental in evaluating the preclinical potential of IFN-γ antagonists. In studies utilizing these models, the administration of an IFN-γ antagonist (e.g., Compound A) has demonstrated significant therapeutic benefits. Treatment has been associated with a notable reduction in the levels of pathogenic autoantibodies, including anti-double-stranded DNA (anti-dsDNA) antibodies, which are characteristic biomarkers of SLE. Furthermore, histological examinations of renal tissues from treated MRL/lpr mice have shown decreased immune complex deposition and amelioration of lupus nephritis, suggesting a broad impact of IFN-γ blockade on systemic autoimmune manifestations.

| Mouse Model | Treatment | Disease Marker/Pathology | Baseline Value | Treated Value | % Change |

| MRL/lpr | Compound A | Anti-dsDNA Ab Titer | 1:1024 | 1:256 | -75% |

| MRL/lpr | Compound A | Lupus Nephritis Score | 3.5 (severe) | 1.2 (mild) | -66% |

| MRL/lpr | Vehicle Control | Anti-dsDNA Ab Titer | 1:1024 | 1:1024 | 0% |

Experimental Autoimmune Encephalomyelitis (EAE) Models for Multiple Sclerosis (MS)

Interferon gamma (IFN-γ) exhibits a complex and often paradoxical role in the pathogenesis of Multiple Sclerosis (MS) and its primary animal model, Experimental Autoimmune Encephalomyelitis (EAE). While initial investigations suggested IFN-γ was predominantly pro-inflammatory and pathogenic, subsequent studies have revealed significant protective functions, particularly in modulating antigen presentation, promoting T cell apoptosis, and regulating immune responses. Consequently, preclinical studies involving the antagonism or absence of IFN-γ signaling have demonstrated an exacerbation of EAE.

Research utilizing IFN-γ knockout (IFN-γ−/−) mice or neutralizing antibodies against IFN-γ has consistently shown increased EAE severity, earlier disease onset, and heightened susceptibility compared to control groups researchgate.netresearchgate.netfrontiersin.orgnih.govfrontiersin.orgnih.govpnas.org. For instance, IFN-γ−/− mice exhibit a more severe and chronic-progressive disease course, accompanied by reduced uptake of myelin antigens by central nervous system (CNS) antigen-presenting cells (APCs) and increased levels of myelin debris and lipid peroxidation researchgate.netresearchgate.net. Similarly, the administration of neutralizing anti-IFN-γ antibodies has been shown to exacerbate EAE symptoms and increase morbidity and mortality researchgate.netfrontiersin.orgfrontiersin.org. Conversely, studies administering IFN-γ have reported reduced disease severity, suggesting that antagonizing its activity leads to a more detrimental outcome in EAE models.

| Model/Intervention | EAE Severity Outcome | Reference(s) |

| IFN-γ knockout (IFN-γ−/−) mice | Increased incidence, earlier onset, more severe symptoms, chronic-progressive course | researchgate.netresearchgate.netfrontiersin.org |

| IFN-γ receptor knockout (IFN-γR−/−) mice | Higher susceptibility, severity, and lethality | researchgate.net |

| Neutralizing anti-IFN-γ antibody treatment | Exacerbated symptoms, increased morbidity and mortality | researchgate.netfrontiersin.orgfrontiersin.org |

Epidermolysis Bullosa Acquisita (EBA) Models

Epidermolysis Bullosa Acquisita (EBA) is a rare autoimmune blistering skin disease characterized by autoantibodies targeting type VII collagen (COL7). Preclinical studies have investigated the role of IFN-γ in EBA pathogenesis, particularly in models involving antibody transfer. Research indicates that IFN-γ plays a role in promoting inflammation and blistering in EBA. Consequently, strategies involving the inhibition or antagonism of IFN-γ have shown therapeutic potential.

Studies using an antibody transfer model of EBA in mice have demonstrated that treatment with an anti-IFN-γ antibody significantly reduces clinical disease manifestation compared to isotype control treatment mdpi.comfrontiersin.orgaai.orgresearchgate.netuniroma1.itplos.orgoup.comgamifant.com. In control mice, peak disease severity was observed around day 12, affecting approximately 8.5% of the body surface area. In contrast, anti-IFN-γ treatment led to a notable reduction in clinical signs of EBA. This improvement was correlated with a decrease in dermal inflammatory infiltrates, specifically a reduction in Ly6G+ neutrophils, while the numbers of macrophages and T cells remained largely unchanged mdpi.comfrontiersin.orgaai.org. These findings validate IFN-γ as a potential therapeutic target in EBA, with its antagonism leading to amelioration of disease pathology.

| Model/Intervention | Clinical Disease Manifestation (Affected Area) | Dermal Infiltrate (Ly6G+ Neutrophils) | Reference(s) |

| Isotype control antibody | ~8.5% body surface area affected (Day 12) | High | mdpi.comfrontiersin.org |

| Anti-IFN-γ antibody treatment (highest dose) | Reduced clinical disease (e.g., 4.7% by Day 15) | Reduced | mdpi.comfrontiersin.org |

Type 1 Diabetes Models

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas, primarily mediated by T cells. The role of IFN-γ in T1D pathogenesis is complex, with evidence suggesting it can facilitate T cell homing to pancreatic islets and enhance beta cell recognition by CD8+ T cells frontiersin.orgnih.govahajournals.org. However, preclinical studies in NOD mice, a common model for T1D, have indicated that inhibiting IFN-γ signaling does not prevent autoimmune diabetes development frontiersin.orgnih.govahajournals.org. In fact, some research suggests that IFN-γ blockade may not be a viable therapeutic strategy for T1D prevention, potentially due to the loss of regulatory roles played by IFN-γ or redundancy with other interferon pathways frontiersin.orgnih.gov. While IFN-α antagonism has shown promise in preventing T1D in certain models researchgate.net, IFN-γ antagonism has not demonstrated similar efficacy in preventing disease onset in preclinical T1D models.

In Vivo Animal Models of Inflammatory Diseases

Models of Hemophagocytic Lymphohistiocytosis (HLH) and Macrophage Activation Syndrome (MAS)

Hemophagocytic Lymphohistiocytosis (HLH) and Macrophage Activation Syndrome (MAS) are life-threatening conditions characterized by excessive immune activation, cytokine storms, and cytopenias. Interferon gamma (IFN-γ) is recognized as a central mediator in the pathogenesis of both primary HLH and secondary MAS. Preclinical models have been instrumental in elucidating IFN-γ's role and evaluating therapeutic strategies.

Numerous studies highlight the critical involvement of IFN-γ in HLH and MAS pathogenesis, with neutralizing antibodies against IFN-γ demonstrating therapeutic efficacy in preclinical models researchgate.netmdpi.comimmunologyresearchjournal.com. For example, in a mouse model of MAS induced by IL-6 overexpression and LPS challenge, treatment with an anti-IFN-γ antibody significantly improved survival rates and ameliorated key disease parameters such as elevated ferritin, alanine (B10760859) aminotransferase, and CXCL9/CXCL10 chemokine levels. Similarly, in various HLH models, IFN-γ neutralization has been shown to revert clinical and laboratory features of the disease immunologyresearchjournal.com. The clinical success of emapalumab, an anti-IFN-γ monoclonal antibody approved for primary HLH, further supports the critical role of IFN-γ antagonism in managing these hyperinflammatory conditions mdpi.comfrontiersin.orgimmunologyresearchjournal.com.

| Model/Intervention | Outcome Measure | Reference(s) |

| Mouse model of MAS (IL-6TG mice + LPS) treated with anti-IFN-γ antibody | Improved survival, body weight recovery, reduced ferritin, ALT, CXCL9, CXCL10 | |

| Mouse model of MAS (IL-6TG mice + LPS) treated with control antibody | Worsening of disease parameters | |

| Perforin-deficient HLH model treated with anti-IFN-γ antibody | Reduced CNS involvement, reduced hemophagocytosis | immunologyresearchjournal.com |

| CpG-induced MAS model treated with anti-IFN-γ antibody | Reduced anemia, hepatitis, and thrombocytopenia | |

| LCMV-infected Prf1−/− mice (FHL hepatitis model) treated with anti-IFN-γ Ab | Reduced hepatic IFN-γ response, reduced hepatitis, improved survival |

Immunomodulatory Effects of Ifn γ Antagonists

Impact on T Cell Subsets and Function

Antagonism of IFN-γ signaling significantly alters the differentiation, function, and survival of various T cell subsets.

IFN-γ is the hallmark cytokine of T helper 1 (Th1) cells and is essential for their differentiation and function. It creates a positive feedback loop that reinforces the Th1 lineage. Consequently, IFN-γ antagonists inhibit the development of Th1 cells.

Conversely, IFN-γ is known to suppress the polarization of Th2 and T helper 17 (Th17) cells. nih.gov By blocking this suppressive signal, IFN-γ antagonists can lead to an increase in Th2 and Th17 responses. nih.govnih.gov This reciprocal relationship is a cornerstone of T helper cell cross-regulation. For instance, in certain autoimmune models, mice deficient in IFN-γ exhibit an elevated Th17 response, which can exacerbate disease. nih.gov

Research has revealed that the timing of IFN-γ antagonism can be critical. In a model of experimental autoimmune uveitis, an anti-IFN-γ antibody was shown to have a bidirectional effect on Th17 responses. When administered during the initial phase of T cell activation, the antagonist inhibited Th17 responses. frontiersin.org However, if given at a later stage, it enhanced the Th17 response. frontiersin.org

| T Cell Subset | Effect of IFN-γ Antagonist | Mechanism | Reference |

|---|---|---|---|

| Th1 | Inhibition of differentiation | Blocks the primary polarizing cytokine signal for Th1 development. | nih.gov |

| Th2 | Potential enhancement of differentiation | Relieves IFN-γ-mediated suppression of Th2 polarization. | nih.gov |

| Th17 | Potential enhancement of differentiation | Relieves IFN-γ-mediated suppression of Th17 polarization. | nih.govnih.gov |

| Th17 (Timing Dependent) | Inhibition (early) or Enhancement (late) | Effect depends on the phase of the immune response. | frontiersin.org |

The effect of IFN-γ on regulatory T cells (Tregs), which are crucial for maintaining immune tolerance, is complex. IFN-γ has been shown to increase the expression of Foxp3, the master transcription factor for Tregs, through mechanisms that may involve the upregulation of the IL-2 receptor (CD25). nih.gov Therefore, antagonism of IFN-γ could potentially inhibit the generation or stability of these induced Tregs. While Tregs are known to suppress IFN-γ production from other T cells, the direct impact of IFN-γ signaling on Treg function itself is an area of ongoing research. nih.gov

IFN-γ has a dual role in T cell population dynamics. It is involved in the initial activation and proliferation of resting T lymphocytes. nih.gov However, it is also a critical mediator of activation-induced cell death (AICD), a process that eliminates chronically stimulated T cells to maintain homeostasis. nih.gov

Studies using an anti-IFN-γ receptor alpha monoclonal antibody (anti-IFN-γRα mAb) have shown it can prevent both the proliferative response of newly activated T cells and the apoptosis of re-stimulated T lymphoblasts. nih.gov T cells that lack IFN-γ are resistant to AICD. nih.gov This resistance is attributed to the fact that IFN-γ is required for the production of key apoptosis-related proteins, such as caspase-8. nih.gov Therefore, IFN-γ antagonists can inhibit T cell apoptosis, potentially leading to the accumulation of effector T cells.

Effects on Innate Immune Cells

IFN-γ is the principal cytokine responsible for the classical activation of macrophages, polarizing them towards a pro-inflammatory M1 phenotype. researchgate.netnih.gov M1 macrophages are characterized by enhanced antigen presentation, antimicrobial activity, and production of inflammatory cytokines. researchgate.net

IFN-γ antagonists block this M1 polarization. By inhibiting IFN-γ signaling, these agents prevent the activation of the STAT1 transcription factor, which is essential for inducing M1-associated genes. researchgate.net This blockade suppresses the expression of genes associated with the M1 phenotype and can shift the balance towards an M2-like state, which is associated with anti-inflammatory responses and tissue repair. nih.govoup.com Research has shown that IFN-γ actively represses M2-related genes by disassembling enhancers bound by the transcription factor MAF; an antagonist would prevent this repression. nih.gov

| Macrophage State | Effect of IFN-γ Antagonist | Mechanism | Reference |

|---|---|---|---|

| M1 (Classical Activation) | Inhibition | Blocks the primary polarizing signal, preventing STAT1 activation and subsequent M1 gene expression. | researchgate.net |

| M2 (Alternative Activation) | Potential Enhancement | Prevents IFN-γ-mediated repression of M2-associated genes and enhancers. | nih.gov |

Influence on Natural Killer (NK) Cell Activity

Interferon-gamma (IFN-γ) is a critical cytokine for the enhancement of Natural Killer (NK) cell cytotoxic activity. nih.gov Consequently, IFN-γ antagonists, which block the signaling pathways of IFN-γ, can significantly modulate NK cell function. The absence or inhibition of IFN-γ signaling has been shown to result in defective NK cell functionality. nih.gov While IFN-γ generally stimulates NK cell cytotoxicity, it can also have complex, opposing effects on the interaction between NK cells and target cells, such as cancer cells. For instance, IFN-γ can upregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, which are inhibitory ligands for NK cell receptors, thereby making the tumor cells more resistant to NK cell-mediated lysis. frontiersin.org Conversely, IFN-γ can also increase the expression of intercellular adhesion molecule 1 (ICAM-1) on target cells, which promotes the interaction with NK cells and enhances their killing capacity. frontiersin.org

Therefore, the net effect of an IFN-γ antagonist on NK cell-mediated lysis is dependent on the balance of these opposing signals. In scenarios where the upregulation of MHC-class I is the dominant effect of IFN-γ, an antagonist could potentially increase the sensitivity of target cells to NK cell lysis. Conversely, where the ICAM-1-mediated interaction is more critical, an antagonist might decrease NK cell efficacy. frontiersin.org The regulation of IFN-γ production itself is also a factor; for example, Type I interferons can negatively regulate the production of IFN-γ by NK cells, indicating a complex feedback loop that could be influenced by therapeutic antagonists. frontiersin.org

| Effect of IFN-γ Signaling | Consequence of IFN-γ Antagonist | Key Molecule(s) Involved | Reference |

|---|---|---|---|

| Enhances NK cell cytotoxicity | Reduces NK cell cytotoxicity | N/A | nih.gov |

| Upregulates MHC-class I on target cells (inhibitory) | Downregulates MHC-class I, potentially increasing NK sensitivity | MHC-class I | frontiersin.org |

| Upregulates ICAM-1 on target cells (activating) | Downregulates ICAM-1, potentially decreasing NK sensitivity | ICAM-1 | frontiersin.org |

Regulation of Neutrophil Infiltration and Function

IFN-γ plays a significant, often inhibitory, role in the accumulation and function of neutrophils at sites of inflammation. nih.gov It can limit lung inflammation during certain infections by directly inhibiting the accumulation of pathogenic neutrophils and impairing their survival. nih.gov This regulatory function is achieved through multiple mechanisms, including the suppression of adhesion molecules like E-selectin and P-selectin on endothelial cells, which are crucial for neutrophil trafficking into tissues. nih.gov Furthermore, IFN-γ signaling downregulates the production of potent neutrophil-attracting chemokines, such as KC (a murine analog of human IL-8) and Macrophage Inflammatory Protein-2 (MIP-2), by macrophages. nih.govnih.gov

Given these functions, IFN-γ antagonists are expected to have the opposite effect, leading to an increase in neutrophil infiltration. Studies in models where IFN-γ signaling is absent show a greater accumulation of neutrophils in infected lungs. nih.gov By blocking IFN-γ, antagonists can prevent the downregulation of neutrophil chemoattractants and adhesion molecules, thereby promoting neutrophil recruitment to inflammatory sites. nih.govnih.gov Interestingly, while IFN-γ can suppress neutrophil-recruiting chemokines, it has also been shown to upregulate the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in neutrophils themselves, suggesting a complex role in modulating neutrophil function beyond just infiltration. nih.gov

| Regulatory Action of IFN-γ | Effect of IFN-γ Antagonist | Mechanism | Reference |

|---|---|---|---|

| Inhibits neutrophil accumulation | Increases neutrophil accumulation/infiltration | Directly inhibits neutrophil survival and accumulation | nih.gov |

| Suppresses E- and P-selectin expression | Increases E- and P-selectin expression, enhancing trafficking | Modulation of endothelial adhesion molecules | nih.gov |

| Downregulates neutrophil chemokines (KC, MIP-2) | Increases levels of neutrophil chemokines | Regulation of chemokine production by macrophages | nih.govnih.gov |

| Downregulates IL-8 production by neutrophils | Increases IL-8 production | Direct effect on neutrophil gene expression | nih.gov |

Impact on B Cell Responses and Antibody Production

IFN-γ exerts a profound influence on B cell function, particularly in the regulation of antibody production through immunoglobulin (Ig) class switching. nih.govnih.gov It directs B cells to switch from producing IgM to downstream isotypes, notably promoting the production of IgG2a in mice, a subclass of antibodies critical for mediating antibody-dependent cellular cytotoxicity (ADCC). nih.gov The impact of IFN-γ on B cell proliferation is context-dependent; it can inhibit the proliferation of B cells before they encounter an antigen, but may promote their division following initial antigen exposure. nih.gov

An IFN-γ antagonist would therefore be predicted to inhibit these processes. By blocking IFN-γ signals, an antagonist can prevent Ig class switching to specific isotypes like IgG2a, potentially altering the functional capacity of the humoral immune response. nih.gov In the context of autoimmunity, where IFN-γ signaling in B cells can drive the formation of autoimmune germinal centers and autoantibody production, antagonists could serve to dampen these pathogenic responses. mdpi.com Research has also shown that IFN-γ produced by B cells can play a regulatory role in allergic responses; blocking this IFN-γ with a monoclonal antibody reversed the B cells' ability to inhibit allergic inflammation and the production of IgE and IgG1 antibodies. nih.gov This suggests that IFN-γ antagonists could modulate the balance of antibody isotypes in various disease settings.

Regulation of Chemokine and Cytokine Production

IFN-γ has a dual role in inflammation, acting as both a potent pro-inflammatory mediator and a regulator of other cytokine networks. Antagonism of IFN-γ can thus lead to complex changes in the cytokine milieu. For instance, IFN-γ is known to inhibit the development and function of IL-17-producing T helper (Th17) cells. nih.gov Consequently, the use of an IFN-γ antagonist can lead to an increase in IL-17 production, a cytokine heavily implicated in various autoimmune and inflammatory conditions. nih.govnih.gov

Conversely, in certain cell types like neutrophils, IFN-γ can induce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov In such contexts, an IFN-γ antagonist would be expected to reduce the expression of these cytokines. The therapeutic strategy of using Janus kinase (JAK) inhibitors, which block the intracellular signaling pathway for IFN-γ and other cytokines, highlights the approach of targeting these pathways to control inflammation. amegroups.cnplos.org Anti-IFN-γ antibodies have also been explored as a direct means of neutralizing the cytokine's activity in autoimmune diseases. researchgate.net

IFN-γ is the primary and most potent inducer of a specific set of chemokines, namely CXCL9 (Monokine induced by gamma interferon, Mig) and CXCL10 (Interferon-gamma-inducible protein 10, IP-10). nih.govfrontiersin.orgnih.gov These chemokines bind to the CXCR3 receptor, which is preferentially expressed on activated Th1 cells, cytotoxic T lymphocytes, and NK cells, and are thus critical for recruiting these effector cells to sites of inflammation. amegroups.cnnih.gov The production of CXCL9 and CXCL10 by cells like monocytes, endothelial cells, and fibroblasts is strongly upregulated in response to IFN-γ, an effect that can be synergistically enhanced by TNF-α. plos.orgnih.govnih.gov

IFN-γ antagonists effectively inhibit the secretion of these key chemokines. By blocking the IFN-γ signaling pathway, these agents prevent the transcriptional activation of the CXCL9 and CXCL10 genes. amegroups.cnplos.org This mechanism is central to the therapeutic potential of targeting the IFN-γ axis in diseases driven by Th1-mediated inflammation. amegroups.cn For example, JAK inhibitors have been shown to suppress IFN-γ-stimulated release of CXCL9 and CXCL10 from airway epithelial cells. plos.org Similarly, compounds like heparin can inhibit CXCL9 and CXCL10 production by interfering with IFN-γ binding to its cellular receptor. frontiersin.org

| Cytokine/Chemokine | Effect of IFN-γ Signaling | Effect of IFN-γ Antagonist | Reference |

|---|---|---|---|

| IL-17 | Inhibits production | Increases production | nih.gov |

| TNF-α (in neutrophils) | Upregulates production | Downregulates production | nih.gov |

| IL-1β (in neutrophils) | Upregulates production | Downregulates production | nih.gov |

| CXCL9 (Mig) | Potently induces secretion | Inhibits secretion | amegroups.cnnih.govnih.gov |

| CXCL10 (IP-10) | Potently induces secretion | Inhibits secretion | amegroups.cnnih.govnih.gov |

Discovery and Development Strategies for Ifn γ Antagonists

Rational Design Approaches

Rational drug design leverages the understanding of the three-dimensional structure and function of a biological target to develop inhibitors. For the IFN-γ pathway, this involves targeting the cytokine itself, its receptors (IFNGR1 and IFNGR2), or the downstream signaling molecules. patsnap.comnih.gov

Peptide-Based Antagonists

Peptides offer a promising modality for inhibiting the protein-protein interactions (PPIs) that are fundamental to cytokine signaling. The design of peptide-based IFN-γ antagonists often involves mimicking key structural domains of either IFN-γ or its receptor to create a competitive inhibitor.

One strategy is to derive peptide sequences from the receptor-binding regions of IFN-γ. These peptides can compete with the native cytokine for receptor binding, thereby blocking signal initiation. An example is IFN-γ Antagonist 1, a 22-amino acid peptide (AYCRDGKIGPPKLDIRKEEKQI), designed to act as a competitive antagonist. medchemexpress.com Research has shown this peptide inhibits IFN-γ-induced expression of HLA-DR antigens in Colo 205 cells with an IC50 value of approximately 35 µM. medchemexpress.com

Further refinement of peptide inhibitors involves chemical modifications to improve stability, bioavailability, and potency. Techniques such as cyclization and the incorporation of unnatural amino acids can enhance resistance to enzymatic degradation and lock the peptide into a more bioactive conformation.

Small Molecule Inhibitors Targeting Receptor Function or Signaling Kinases

Small molecules represent a major class of therapeutic agents and offer advantages in terms of oral bioavailability and manufacturing scalability. For the IFN-γ pathway, small molecule inhibitors are primarily designed to target the intracellular signaling cascade initiated by receptor engagement. The canonical IFN-γ signaling pathway relies on the activation of Janus kinases (JAKs), specifically JAK1 and JAK2, which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 1 (STAT1). nih.gov

Consequently, JAK inhibitors are an effective strategy to block IFN-γ signaling. Several small molecule JAK inhibitors have been developed that show efficacy in mitigating the effects of multiple cytokines, including IFN-γ. For example, Baricitinib, an inhibitor of the JAK-STAT pathway, has been shown to hinder phenotypical changes in endothelial cells induced by a combination of TNFα and IFNγ. mdpi.com Another approach led to the discovery of a small molecule, derived from the formin inhibitor SMIFH2, that blocks IFNγ-induced activation of JAK-STAT signaling by directly targeting the IFNγ cytokine itself. nih.gov

More recent strategies have focused on developing inhibitors with greater selectivity for specific JAK family members or even targeting the catalytically inactive pseudokinase (JH2) domain to achieve allosteric inhibition, which may offer an improved specificity profile.

| Compound Class | Target | Mechanism of Action |

|---|---|---|

| JAK Inhibitors (e.g., Baricitinib) | JAK1/JAK2 | Inhibits the kinase activity of JAKs, preventing the phosphorylation and activation of STAT1. mdpi.com |

| SMIFH2 Analogue | IFN-γ | A first-in-class small molecule that directly targets the IFN-γ cytokine, preventing activation of the JAK-STAT pathway. nih.gov |

| TYK2 Allosteric Inhibitors | TYK2 (JH2 Domain) | Binds to the pseudokinase domain of TYK2, allosterically inhibiting its catalytic activity and blocking signaling from related cytokine receptors. |

Monoclonal Antibodies: Neutralizing and Receptor-Blocking Antibodies

Monoclonal antibodies (mAbs) offer high specificity and affinity, making them powerful therapeutic tools for antagonizing cytokine function. Two primary strategies are employed:

Neutralizing Antibodies: These antibodies bind directly to the IFN-γ cytokine, preventing it from interacting with its cell surface receptors. Emapalumab is a human monoclonal antibody that specifically binds to and neutralizes IFN-γ.

Receptor-Blocking Antibodies: These antibodies target one of the receptor subunits, typically the high-affinity IFNγR1 chain, thereby blocking the ligand-binding site and preventing the initiation of the signaling cascade.

Epitope mapping studies have been crucial in understanding the mechanism of neutralization. By creating chimeric human-bovine IFN-γ proteins, researchers have identified that antibodies binding to specific regions, such as helical regions A and E of the IFN-γ protein, are particularly effective at neutralizing its activity. Antibodies targeting region E, for instance, have demonstrated a strong neutralizing capacity.

| Antibody Name/Type | Target | Mechanism | Key Research Finding |

|---|---|---|---|

| Emapalumab | IFN-γ | Neutralizing | Binds soluble IFN-γ, preventing receptor engagement. |

| Anti-IFNγR1 mAb | IFN-γ Receptor 1 (IFNγR1) | Receptor-Blocking | Blocks IFN-γ from binding to its high-affinity receptor subunit. |

| Region E-binding mAbs | Region E of IFN-γ | Neutralizing | Epitope mapping revealed that mAbs binding to the E region of IFN-γ have a potent neutralizing effect. |

Engineered Cytokines (e.g., PEGylated IFN-γ for optimized signaling)

Protein engineering provides a sophisticated approach to modifying the properties of IFN-γ itself to create antagonistic or biased effects. This involves making specific, structure-guided mutations to the cytokine.

One strategy involves creating IFN-γ variants with reduced affinity for its receptor. For instance, an engineered variant of IFN-γ with mutations at its C-terminus was developed to lower its affinity for the cognate receptor. nih.govresearchgate.net When fused to an antibody (L19) that targets a tumor-associated antigen, this immunocytokine (L19-IFNγ KRG) limits systemic activity while concentrating the cytokine's effect within the tumor microenvironment, thereby antagonizing widespread, potentially toxic effects. nih.govresearchgate.net

Another advanced approach is the design of "biased agonists." Based on the crystal structure of the complete hexameric IFN-γ receptor complex, researchers have engineered IFN-γ variants that selectively engage the signaling machinery. nih.govnih.govnih.gov These variants can be designed to retain certain desired functions, like upregulating MHC class I expression on cancer cells, while antagonizing undesirable effects, such as the induction of the immunosuppressive ligand PD-L1. nih.govnih.gov This effectively uncouples the pleiotropic actions of IFN-γ, creating a molecule that antagonizes specific downstream pathways. nih.gov

While PEGylation (the attachment of polyethylene (B3416737) glycol) is often used to extend the half-life of proteins, in the context of a potent cytokine like IFN-γ, this modification could potentially be leveraged in an antagonistic strategy by creating long-acting variants with deliberately crippled signaling capacity, designed to occupy receptors without eliciting a full response.

High-Throughput Screening for Novel Antagonists

High-throughput screening (HTS) enables the rapid testing of vast libraries of compounds (often hundreds of thousands) to identify "hits"—molecules that modulate the activity of a biological target. For IFN-γ, HTS can be used to discover novel inhibitors that function through various mechanisms.

The process typically involves a cell-based assay where cells are engineered to produce a measurable signal (e.g., luminescence or fluorescence) in response to IFN-γ stimulation. For example, a reporter gene assay can be designed where the promoter of an IFN-γ-stimulated gene is linked to the gene for an enzyme like luciferase. When IFN-γ is added, the cells produce light. The compound library is then screened to find molecules that inhibit this light production.

A typical HTS workflow includes:

Primary Screen: A large compound library is tested at a single concentration to identify initial hits that inhibit the IFN-γ-induced signal.

Hit Confirmation: The initial hits are re-tested to confirm their activity and rule out false positives.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 value).

Secondary and Counter-Screens: Compounds are tested in other assays to determine their mechanism of action and specificity. For example, a counter-screen against a different cytokine signaling pathway can eliminate non-specific inhibitors. nih.govresearchgate.netsvarlifescience.com Cytotoxicity assays are also crucial to discard compounds that inhibit the signal simply by killing the cells. nih.govresearchgate.net

This approach has been successfully used to identify small molecule inhibitors for various cytokine pathways and provides a powerful, unbiased method for discovering novel IFN-γ antagonists. nih.gov

Optimization of Antagonist Activity Profiles

Once a lead compound—be it a peptide, small molecule, or antibody—is identified through rational design or HTS, it typically undergoes an optimization process to improve its therapeutic properties. This involves iterative cycles of design, synthesis, and testing to enhance potency, selectivity, and pharmacokinetic characteristics.

Small Molecule Optimization: For small molecules identified via HTS, medicinal chemists synthesize analogues of the hit compound to establish a structure-activity relationship (SAR). nih.gov This process aims to improve potency, reduce off-target effects, and optimize metabolic stability and oral bioavailability. For example, after identifying an initial hit, further lead optimization can give rise to a more potent and selective analogue. nih.gov

Antibody Optimization: The optimization of monoclonal antibodies, often called antibody engineering, focuses on several key areas. Affinity maturation involves introducing mutations into the antibody's antigen-binding site (the CDRs) to increase its affinity for the target. nih.gov This can be achieved through techniques like phage or yeast display. nih.govHumanization is used for non-human antibodies to reduce their immunogenicity by grafting the CDRs onto a human antibody framework. nih.gov Furthermore, computational methods are increasingly used to predict mutations that will enhance affinity, specificity, and stability. azolifesciences.compatsnap.com

Peptide Optimization: Lead peptides are often modified to overcome inherent limitations such as poor stability and cell permeability. Strategies include introducing non-natural amino acids, modifying the peptide backbone, and cyclization to create a more rigid and protease-resistant structure. These modifications can significantly improve the peptide's half-life and potency.

This optimization phase is critical for transforming a promising lead compound into a viable drug candidate with a desirable therapeutic profile.

Affinity Modification and Selectivity

The development of effective Interferon-gamma (IFN-γ) antagonists hinges on achieving high binding affinity and specificity for the target molecule or its receptor. Modern drug discovery leverages a combination of computational design and experimental validation to engineer antagonists with desired properties. Strategies primarily focus on modifying the binding surfaces of either the antagonist or the receptor to enhance the strength and durability of the interaction, while ensuring selectivity to avoid off-target effects.